molecular formula C9H3BrF3IN2O2 B1376336 3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1237841-46-1

3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1376336
M. Wt: 434.94 g/mol
InChI Key: KBVNWMRCOSONCC-UHFFFAOYSA-N
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Description

“3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H3BrF3IN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, an iodine atom, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, with a carboxylic acid group also attached to the pyridine ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 434.94 g/mol. Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Automated Synthesis

Herath, Dahl, and Cosford (2010) developed an automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. This method represents an advance in synthesizing imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a multi-step continuous flow process without intermediate isolation (Herath et al., 2010).

Trifluoromethylation

Zhou, Xu, and Zhang (2019) describe a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process, using anthraquinone-2-carboxylic acid as the photo-organocatalyst, efficiently produces various 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives through regioselective functionalization (Zhou et al., 2019).

Fluorocarbon Derivatives

Banks and Thomson (1984) synthesized 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives from trifluoroacetonitrile. This work highlighted reactions yielding 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid and other related compounds (Banks & Thomson, 1984).

Synthesis and Characterization

Du Hui-r (2014) focused on synthesizing versatile imidazo[1,2-a]pyridine carboxylic acid derivatives. The study included Suzuki cross-coupling/hydrolysis reactions and insights into the reaction conditions and catalysts used (Du Hui-r, 2014).

Copper-Mediated Synthesis

Zhou et al. (2016) developed a copper-mediated aerobic oxidative coupling method for synthesizing 3-bromo-imidazo[1,2-a]pyridines. This approach is notable for its tolerance of various functional groups and mild conditions (Zhou et al., 2016).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3IN2O2/c10-6-5(8(17)18)15-7-4(9(11,12)13)1-3(14)2-16(6)7/h1-2H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNWMRCOSONCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1I)Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

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